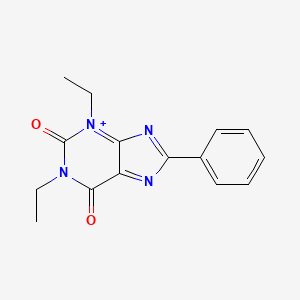

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione

Description

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione (CAS 75922-48-4) is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted with ethyl groups at the N1 and N3 positions and a phenyl group at the C8 position. Its structure distinguishes it from natural xanthines (e.g., caffeine or theophylline) through the introduction of bulky alkyl and aromatic groups, which influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C15H15N4O2+ |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

1,3-diethyl-8-phenylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C15H15N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/q+1 |

InChI Key |

OJYLIVDNYGYEST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=NC(=NC2=[N+](C1=O)CC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 8-phenylxanthine with diethyl sulfate under basic conditions to introduce the ethyl groups at the 1 and 3 positions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP can modulate various signaling pathways, resulting in its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Diethyl-8-phenylpurin-3-ium-2,6-dione with structurally analogous purine-2,6-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Variations and Structural Analogues

Key Findings from Comparative Studies

Alkyl Chain Length at N1/N3: Shorter alkyl groups (e.g., methyl in 1,3-dimethyl-8-phenylxanthine) reduce lipophilicity compared to ethyl or propyl substituents. The diethyl groups in the target compound likely enhance metabolic stability over methyl analogues, as bulkier substituents resist oxidative degradation .

C8 Substitution: Aromatic groups (phenyl, 4-methoxyphenyl) at C8 improve binding to hydrophobic pockets in enzymes or receptors. For example, 8-(4-methoxyphenyl) derivatives exhibit antiproliferative activity in cancer cells (IC50: 5.4–47.99 μM) .

Biological Activity: Piperazinyl and alkoxy substitutions at C7/C8 (e.g., derivatives) confer 5-HT1A receptor antagonism, unlike the phenyl-substituted target compound, which may prioritize adenosine receptor interactions . Caffeine derivatives (e.g., ) with trimethyl groups lack the phenyl moiety, resulting in weaker aromatic interactions but stronger stimulant effects via adenosine A1/A2A blockade .

Physicochemical Properties :

- The phenyl group in the target compound increases molecular weight and logP compared to natural xanthines, suggesting reduced aqueous solubility. Hydrochloride salt formation (as in ) could mitigate this .

- NMR data (e.g., compound 11c in ) reveal distinct shifts for ethyl (δ 1.97–1.90 ppm) and aromatic protons, aiding structural differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.